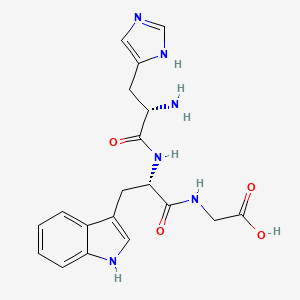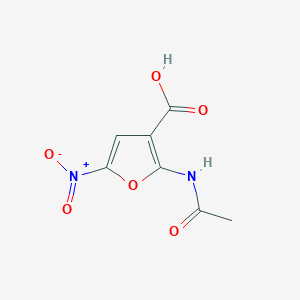
2-Acetamido-5-nitrofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-5-nitrofuran-3-carboxylic acid is a heterocyclic compound that belongs to the nitrofuran class Nitrofurans are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-5-nitrofuran-3-carboxylic acid typically involves the nitration of furan derivatives. One common method includes the nitration of 2-acetylfuran using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 2-acetyl-5-nitrofuran, which can then be further modified to introduce the acetamido and carboxylic acid groups.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The nitration process is carefully controlled to prevent over-nitration and degradation of the furan ring.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Acetamido-5-nitrofuran-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The furan ring’s reactivity is influenced by the presence of the nitro and acetamido groups, which can stabilize or destabilize intermediates during reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group can be achieved using reagents such as tin(II) chloride or catalytic hydrogenation, leading to the formation of amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, facilitated by the electron-withdrawing nitro group.
Major Products: The major products formed from these reactions include various substituted furans, amino derivatives, and carboxylic acids. These products can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
2-Acetamido-5-nitrofuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and polymers.
Medicine: Its potential therapeutic applications include treatments for bacterial infections and as a scaffold for drug development.
Industry: The compound is used in the production of materials with specific properties, such as polymers with enhanced thermal stability.
Wirkmechanismus
The mechanism of action of 2-acetamido-5-nitrofuran-3-carboxylic acid involves its interaction with bacterial enzymes. The nitro group is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, proteins, and other cellular components . This multi-targeted approach makes it effective against a broad range of bacterial pathogens.
Vergleich Mit ähnlichen Verbindungen
5-Nitrofuran-2-carboxylic acid: Shares the nitrofuran core but lacks the acetamido group, resulting in different reactivity and biological activity.
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: A derivative with enhanced antimicrobial activity due to the presence of additional heterocyclic rings.
Uniqueness: 2-Acetamido-5-nitrofuran-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetamido and nitro groups allows for versatile chemical modifications and a broad spectrum of applications.
Eigenschaften
CAS-Nummer |
61190-67-8 |
|---|---|
Molekularformel |
C7H6N2O6 |
Molekulargewicht |
214.13 g/mol |
IUPAC-Name |
2-acetamido-5-nitrofuran-3-carboxylic acid |
InChI |
InChI=1S/C7H6N2O6/c1-3(10)8-6-4(7(11)12)2-5(15-6)9(13)14/h2H,1H3,(H,8,10)(H,11,12) |
InChI-Schlüssel |
STSKOGHLXCLFGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(O1)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




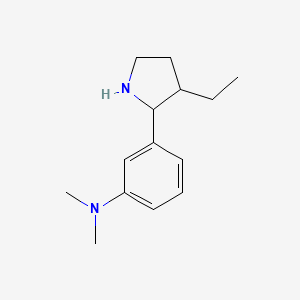
![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903826.png)

![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide](/img/structure/B12903836.png)
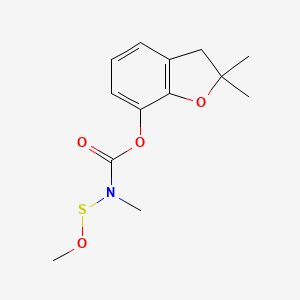

![3-[(3-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12903854.png)
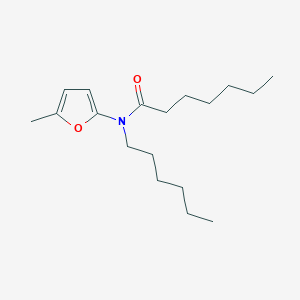
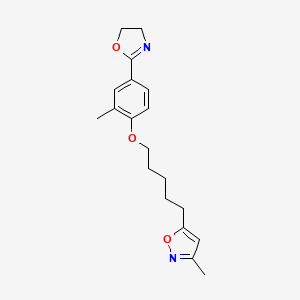
![(2R)-2-amino-3-[(4-sulfamoyl-2,1,3-benzoxadiazol-7-yl)sulfanyl]propanoic acid](/img/structure/B12903874.png)

